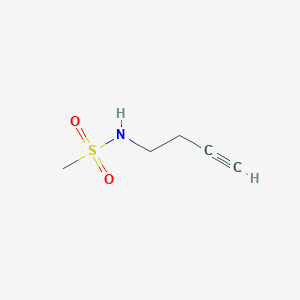

N-(but-3-yn-1-yl)methanesulfonamide

Vue d'ensemble

Description

N-(but-3-yn-1-yl)methanesulfonamide is an organic compound with the molecular formula C5H9NO2S and a molecular weight of 147.2 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a but-3-yn-1-yl chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with but-3-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-(but-3-yn-1-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of N-(but-3-yn-1-yl)methanesulfonamide in cancer treatment, specifically in acute myeloid leukemia (AML). Research indicates that compounds with similar structural features can promote differentiation in AML cells, enhancing therapeutic efficacy. For instance, a study employing phenotypic screening identified small molecules that drive differentiation in AML blasts, suggesting that this compound could be further explored for its antitumor properties .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for drug development targeting metabolic disorders. The inhibition of enzymes could lead to significant therapeutic effects, making it a valuable chemical probe in biological studies .

Materials Science Applications

This compound's unique properties also lend themselves to applications in materials science, particularly in the development of nonlinear optical materials. Experimental and computational studies have been conducted to assess its suitability for optical devices, focusing on its nonlinear optical behavior .

Biochemical Probing

The compound's ability to interact with various biological targets makes it an excellent candidate for biochemical probing. Its structural features allow it to engage with proteins involved in critical cellular processes, potentially influencing signaling pathways related to inflammation and cell communication .

Case Studies and Research Findings

Research findings indicate that this compound's interaction with proteins such as ADAM17 could have implications for therapeutic strategies aimed at modulating inflammatory responses . In vitro studies have shown promising results regarding its ability to influence cellular functions through enzyme inhibition.

Experimental Validation

In one notable study, experimental validation of computational predictions regarding the pharmacokinetics and safety profile of similar compounds has guided further drug development efforts . This approach underscores the importance of combining computational methods with experimental data to optimize drug candidates.

Mécanisme D'action

The mechanism of action of N-(but-3-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(but-2-yn-1-yl)methanesulfonamide

- N-(prop-2-yn-1-yl)methanesulfonamide

- N-(but-3-yn-1-yl)benzenesulfonamide

Uniqueness

N-(but-3-yn-1-yl)methanesulfonamide is unique due to the presence of the but-3-yn-1-yl chain, which imparts distinct chemical and physical properties compared to its analogs. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Activité Biologique

N-(but-3-yn-1-yl)methanesulfonamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and possible applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a but-3-yne moiety linked to a methanesulfonamide group. Its molecular formula includes five carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The alkyne group contributes to its reactivity, making it a candidate for various biological interactions.

The biological activity of this compound primarily involves enzyme inhibition and modulation of metabolic pathways. The compound has been noted for its ability to inhibit specific enzymes that play critical roles in cellular metabolism. This inhibition can affect various physiological processes, including:

- Metabolic Regulation : The compound may influence metabolic pathways by inhibiting enzymes involved in glucose metabolism, potentially offering therapeutic benefits in conditions like diabetes.

- Cell Signaling : By modulating enzyme activity, this compound can impact signaling pathways that regulate cellular functions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of key metabolic enzymes. For instance, it has shown potential in reducing the expression of TXNIP (Thioredoxin-interacting protein), which is implicated in the regulation of glucose levels and inflammation. This effect was observed through high-throughput screening assays where the compound inhibited TXNIP expression significantly at varying concentrations .

In Vivo Studies

Animal studies have further elucidated the compound's effects on glucose metabolism. In experiments with diabetic mouse models, administration of this compound resulted in:

- Lower Blood Glucose Levels : Treated mice exhibited a notable decrease in blood glucose levels compared to controls.

- Improved Glucose Tolerance : Glucose tolerance tests indicated enhanced metabolic response following treatment with the compound .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pent-4-yn-1-yl)methanesulfonamide | Longer carbon chain | Different reactivity due to increased sterics |

| N-(propargyl)methanesulfonamide | Contains a propargyl group | More reactive due to an additional triple bond |

| N-(phenyl)methanesulfonamide | Aromatic ring instead of an alkyne | Displays distinct biological activities |

The unique alkyne positioning and sulfonamide functionality of this compound influence both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : Research indicates that the compound may serve as a novel anti-diabetic agent by modulating glucose metabolism and reducing hyperglycemia.

- Inflammation Control : Its ability to inhibit TXNIP suggests potential anti-inflammatory properties, which could be beneficial in treating metabolic disorders associated with chronic inflammation .

Propriétés

IUPAC Name |

N-but-3-ynylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRTUFCLGMVMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.